FAUC150
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Overview
Description
FAUC150 is an irreversible dopamine D2 receptor ligand which covalently binds the L94C mutant of the dopamine D2 receptor.
Scientific Research Applications
1. Applications in Biomedical Research
FAUC150, as represented by the Fidelity-Aware Utilization Controller (FAUC), has been applied in biomedical research to support Cyber-Physical Systems (CPSs) in mission-critical applications, including security, infrastructure, and transportation. The FAUC integrates data fusion with feedback control to optimize system fidelity and CPU utilization, ensuring real-time guarantees in dynamic environments. This technology is vital in settings where sensing fidelity and timeliness are crucial, such as in Wireless Cyber-physical Surveillance (WCS) systems (Chen, Tan, Xing, Wang, & Fu, 2012).
2. Precision Medicine and Federated Analytics
In the field of precision medicine, the this compound, through techniques like multiparty homomorphic encryption, enables privacy-preserving federated analytics. This approach facilitates joint analyses of distributed medical data across multiple institutions without sharing patient-level data. Such systems, like FAMHE, can efficiently reproduce centralized studies in a federated setting, overcoming privacy hurdles in multi-centric scientific collaborations and enabling biomedical insights from aggregated data sources (Froelicher et al., 2021).
3. Enhancing Genomics Studies
This compound's techniques have been utilized to improve the efficacy of genomics studies. For instance, the "frequentist assisted by Bayes" (FAB) procedure allows historical information from extensive genomics datasets to increase the power of hypothesis tests in specialized studies. This approach helps in sharing information between large-scale data generation and specialized experimental conditions, enhancing the number of discovered effects in genomics studies while maintaining control of type I error and false discovery rates (Bryan & Hoff, 2021).
4. Applications in Cyber-Physical Surveillance Systems
In the context of cyber-physical surveillance systems, this compound provides a robust approach to managing system resources and optimizing performance. The FAUC technology integrates elements of data fusion and control theory to adaptively manage system resources, ensuring real-time operational capabilities and high fidelity in surveillance applications. This is particularly relevant in environments where real-time data processing and responsiveness are critical (Chen et al., 2012).
Properties
Molecular Formula |
C22H32N2O4S2 |
---|---|
Molecular Weight |
452.63 |
IUPAC Name |
4-(2-((4-(3-((2-Aminoethyl)disulfaneyl)propoxy)-3-methoxyphenethyl)amino)ethyl)benzene-1,2-diol |
InChI |
InChI=1S/C22H32N2O4S2/c1-27-22-16-18(4-6-21(22)28-12-2-13-29-30-14-9-23)8-11-24-10-7-17-3-5-19(25)20(26)15-17/h3-6,15-16,24-26H,2,7-14,23H2,1H3 |
InChI Key |
VOOGOCKGMWMTJZ-UHFFFAOYSA-N |
SMILES |
OC1=CC=C(CCNCCC2=CC=C(OCCCSSCCN)C(OC)=C2)C=C1O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FAUC-150; FAUC 150; FAUC150 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.